molecular formula C8H13Cl2N3O2 B1458730 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride CAS No. 126167-34-8

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

Cat. No. B1458730
CAS RN: 126167-34-8
M. Wt: 254.11 g/mol
InChI Key: OYBXVUQCSCEIFA-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride” is a chemical compound . It is also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” and can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .


Synthesis Analysis

The synthesis of this compound involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and polyformaldehyde (1.20g; 40mmol; 2eq) in water (30ml). The mixture is then heated to reflux for 4 hours. The volatiles are evaporated, and the residue is dried under vacuum. The compound can be used without further purification .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C7H11N3 . The InChI code is 1S/C7H11N3/c1-10-3-2-6-7(4-10)9-5-8-6/h5H,2-4H2,1H3, (H,8,9) .

Scientific Research Applications

Drug Discovery for Periodontal Disease

This compound serves as a scaffold for developing inhibitors targeting Porphyromonas gingivalis glutaminyl cyclase (PgQC) . PgQC is a key enzyme implicated in periodontitis, a severe oral disease linked to systemic conditions like diabetes and Alzheimer’s disease. By inhibiting PgQC, researchers aim to create novel anti-infective compounds to combat this pathogen and treat periodontitis.

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

The structural analogs of this compound are explored for their potential to inhibit VEGFR-2/KDR , which plays a significant role in angiogenesis . Inhibiting VEGFR-2 can be crucial for cancer treatment as it may prevent tumor growth by restricting blood vessel formation.

Medicinal Chemistry

In medicinal chemistry, the compound’s scaffold is utilized to synthesize a variety of derivatives for pharmacological testing . These derivatives can be screened for various biological activities, leading to the discovery of new therapeutic agents.

Chemical Library Construction

Sigma-Aldrich mentions that this compound is provided to early discovery researchers as part of a unique chemical collection . It’s used in constructing chemical libraries for high-throughput screening, aiding in the rapid identification of biologically active molecules.

Optimization of Pharmacokinetic Properties

Researchers use this compound as a starting point for chemical modifications to optimize pharmacokinetic properties . By altering the compound’s structure, scientists can improve drug absorption, distribution, metabolism, and excretion profiles.

Anti-Infective Agent Development

The compound’s derivatives are investigated for their use as anti-infective agents . By targeting specific enzymes or pathways in pathogens, these derivatives can lead to the development of new treatments for infectious diseases.

Safety and Hazards

The safety data sheet for a similar compound, 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, indicates that it may cause skin and eye irritation, and it is harmful to aquatic life . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXVUQCSCEIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

Synthesis routes and methods

Procedure details

32.3 g (0.134 moles) of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride in 500 ml of methanol were treated below -5° C. with 16 ml (0.220 moles) of SOCl2.
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
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methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Reactant of Route 3
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Reactant of Route 4
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Reactant of Route 5
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Reactant of Route 6
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride

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